molecular formula C13H18N2O B030605 (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide CAS No. 160707-39-1

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide

Cat. No. B030605
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-NWDGAFQWSA-N
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Description

“®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide” is a specific type of acetamide . Acetamides are organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .


Synthesis Analysis

The synthesis of acetamide derivatives has been reported in various studies . For instance, a study reported the synthesis and characterization of a novel class of flavonoid acetamide derivatives . The synthesis involved the sequential modification of the flavonoid hydroxyl groups into the acetamide moieties .


Molecular Structure Analysis

The molecular structure of acetamides can be analyzed using various techniques such as UV-Visible, NMR, HRMS, and IR . The 3D structure of acetamides can be viewed using Java or Javascript .


Chemical Reactions Analysis

Amides, including acetamides, are known to react with azo and diazo compounds to generate toxic gases . They can form flammable gases with strong reducing agents . Amides are typically less basic and more acidic than amines due to the delocalization of the nitrogen lone pair into the pi bond of the carbonyl .


Physical And Chemical Properties Analysis

Acetamides have a molecular weight of 59.0672 . They are very soluble in water . The most basic position of an amide is not the nitrogen but the oxygen .

Safety And Hazards

Acetamides have low toxicity and can cause mild skin irritation from acute exposure . They may cause skin and eye irritation and corneal damage . Combustion of acetamides can generate fumes or toxic gases .

Future Directions

Recent research has shown that radiation-induced transformations of isolated acetonitrile–water complexes lead to the formation of products of acetonitrile oxidation and molecular assembling, namely acetimidic acid and acetamide . This transformation may be of basic importance for understanding the radiation-induced synthesis of prebiotic molecules occurring in cold space media .

properties

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477787
Record name (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide

CAS RN

160707-39-1
Record name (αR,2S)-α-Phenyl-2-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P5Q6GM5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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